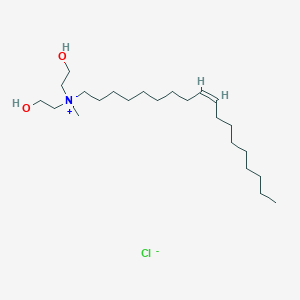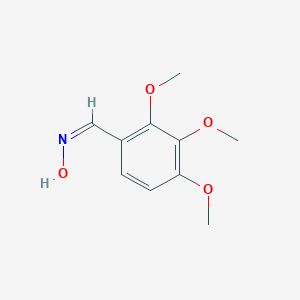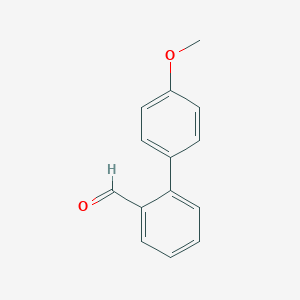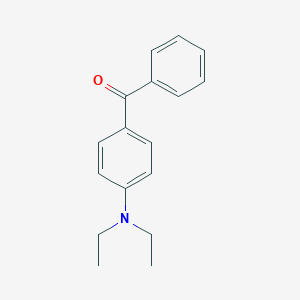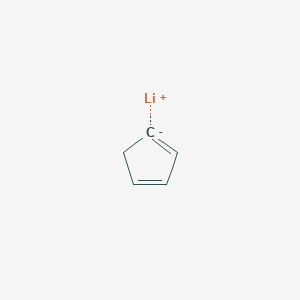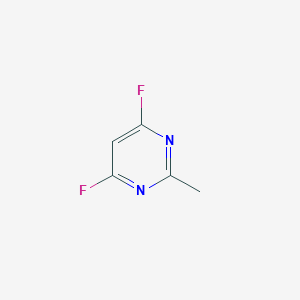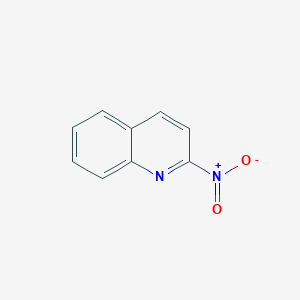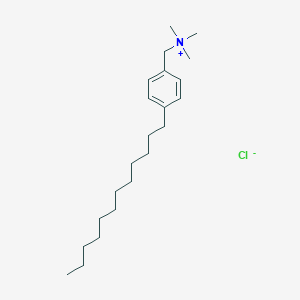
P-Laurylbenzyltrimethylammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-Laurylbenzyltrimethylammonium chloride is a quaternary ammonium compound known for its broad-spectrum antimicrobial properties. It is commonly used in various industrial and research applications due to its effectiveness against bacteria, fungi, and viruses.
Vorbereitungsmethoden
The synthesis of P-Laurylbenzyltrimethylammonium chloride typically involves the reaction of dodecylbenzyl chloride with trimethylamine. This reaction is carried out under mild conditions, often in the presence of a solvent like ethanol or methanol. The reaction mixture is then heated to facilitate the formation of the quaternary ammonium compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product.
Analyse Chemischer Reaktionen
P-Laurylbenzyltrimethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the formation of different substituted products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, it can hydrolyze to form dodecylbenzyl alcohol and trimethylamine.
Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
P-Laurylbenzyltrimethylammonium chloride has a wide range of scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound’s antimicrobial properties make it useful in studying microbial resistance and developing new antimicrobial agents.
Medicine: It is used in the formulation of disinfectants and antiseptics, contributing to infection control in medical settings.
Industry: The compound is employed in the production of personal care products, such as shampoos and conditioners, due to its surfactant properties.
Wirkmechanismus
The antimicrobial action of P-Laurylbenzyltrimethylammonium chloride is primarily due to its ability to disrupt microbial cell membranes. The positively charged ammonium group interacts with the negatively charged components of microbial cell membranes, leading to membrane destabilization and cell lysis. This mechanism is effective against a broad range of microorganisms, including bacteria, fungi, and viruses.
Vergleich Mit ähnlichen Verbindungen
P-Laurylbenzyltrimethylammonium chloride is similar to other quaternary ammonium compounds, such as benzalkonium chloride and cetyltrimethylammonium chloride. it is unique in its specific structure, which provides distinct antimicrobial properties and surfactant behavior. Similar compounds include:
Benzalkonium Chloride: Known for its use in disinfectants and antiseptics.
Cetyltrimethylammonium Chloride: Commonly used in hair care products and as a surfactant.
Dodecyltrimethylammonium Chloride: Used in various industrial applications as a surfactant and antimicrobial agent.
By understanding the unique properties and applications of this compound, researchers and industry professionals can better utilize this compound in their respective fields.
Eigenschaften
CAS-Nummer |
19014-05-2 |
|---|---|
Molekularformel |
C22H40ClN |
Molekulargewicht |
354 g/mol |
IUPAC-Name |
(4-dodecylphenyl)methyl-trimethylazanium;chloride |
InChI |
InChI=1S/C22H40N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-21-16-18-22(19-17-21)20-23(2,3)4;/h16-19H,5-15,20H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
YGKOYVNJPRSSRX-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C[N+](C)(C)C.[Cl-] |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C[N+](C)(C)C.[Cl-] |
Key on ui other cas no. |
19014-05-2 1330-85-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Bis[(trimethylsilyl)ethynyl]benzene](/img/structure/B99497.png)
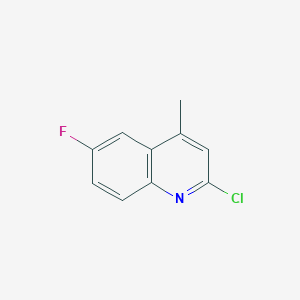

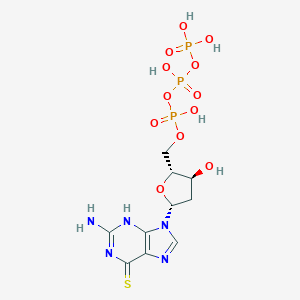
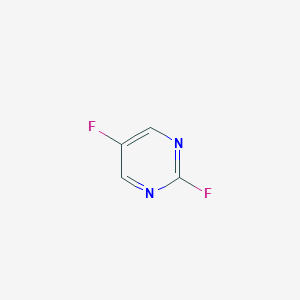
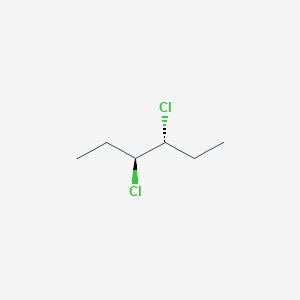
![2-(2,4-Hexadiynylidene)-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B99510.png)
